Upidosin, also known as REC 15/2739 or SB 216469, is a highly selective α1A-adrenergic receptor antagonist utilized primarily as a precision pharmacological tool in urological and smooth muscle research[1]. Unlike broad-spectrum α1-blockers, Upidosin features a distinct phenylchromene-carboxamide scaffold that confers exceptional uroselectivity, specifically targeting the lower urinary tract [2]. For procurement professionals and lead scientists, this compound serves as a critical reference standard in benign prostatic hyperplasia (BPH) models and receptor deconvolution assays, where isolating α1A-mediated responses from α1B-driven vascular effects is a strict requirement for assay validity and laboratory workflow fit .
Substituting Upidosin with classical, non-selective α1-antagonists like prazosin or terazosin fundamentally compromises functional tissue assays due to their inability to discriminate between α1-receptor subtypes . In ex vivo organ bath studies or in vivo urological models, non-selective agents simultaneously block α1B receptors in vascular smooth muscle, triggering profound hypotensive effects and confounding the measurement of prostate or urethral relaxation [1]. Furthermore, generic substitutes often exhibit off-target affinities for α2-adrenergic and dopaminergic D2 receptors, introducing complex feedback loops that obscure primary endpoints [2]. Procuring Upidosin ensures a >10-fold binding selectivity for α1A over α1B and a 10- to 50-fold functional uroselectivity, safeguarding data integrity and assay reproducibility in lower urinary tract research workflows .
Upidosin demonstrates highly specific binding to the α1A-adrenergic receptor subtype, effectively displacing [3H]-prazosin in cloned human and rat models[1]. Quantitative analysis reveals a Ki of 0.34 nM (pKi 9.6-10.4) for the α1A subtype, compared to a significantly weaker Ki of 3.9 nM (pKi 8.0-8.4) for the α1B subtype. In direct contrast, the universal benchmark prazosin binds both subtypes with near-equal sub-nanomolar affinity, offering zero subtype discrimination .
| Evidence Dimension | Receptor Binding Affinity (Ki / pKi) |
| Target Compound Data | Upidosin: α1A Ki = 0.34 nM; α1B Ki = 3.9 nM |
| Comparator Or Baseline | Prazosin: Non-selective (equal affinity for α1A and α1B) |
| Quantified Difference | >11-fold binding selectivity for α1A over α1B |
| Conditions | Radioligand binding assay ([3H]-prazosin displacement) in cloned human/rat receptors |
This differential affinity ensures assay reproducibility and mainstream laboratory workflow fit by allowing researchers to cleanly isolate α1A-mediated signaling pathways in complex cell models without triggering α1B-mediated interference.
Beyond receptor binding, Upidosin exhibits profound functional selectivity at the tissue level, a critical metric for urological drug development [1]. In isolated rabbit tissue contraction assays, Upidosin achieved a potent antagonist dissociation constant (Kb) of 2-3 nM in the urethra and prostate [2]. Conversely, its Kb in the ear artery and aorta was 20-100 nM, demonstrating a stark contrast to non-uroselective baselines that block vascular and prostatic tissues equally [1]. This functional divergence is essential for modeling lower urinary tract symptoms without vascular side effects .
| Evidence Dimension | Functional Antagonism (Kb) in smooth muscle |
| Target Compound Data | Upidosin: Kb = 2-3 nM (prostate/urethra); Kb = 20-100 nM (artery/aorta) |
| Comparator Or Baseline | Non-uroselective α1-blockers: Equal Kb across vascular and prostatic tissues |
| Quantified Difference | 10- to 50-fold functional selectivity for lower urinary tract tissues over vascular smooth muscle |
| Conditions | Ex vivo isolated rabbit tissue contraction assays |
Validates the compound's procurement for mainstream urological laboratory workflows by ensuring that observed smooth muscle relaxation is not confounded by systemic vasodilation, guaranteeing high reproducibility.
A major limitation of early-generation adrenergic ligands is their cross-reactivity with other monoamine receptors, which complicates phenotypic readouts [1]. Upidosin mitigates this risk by maintaining an affinity for recombinant α2-adrenergic subtypes and native dopaminergic D2 receptors that is approximately 100-fold lower than its affinity for the α1A subtype (e.g., α2-AR Ki = 33.3 nM) . Compared to broad-spectrum monoamine antagonists, this high selectivity margin ensures that downstream assay results are not artifacts of presynaptic α2 feedback loops or dopaminergic modulation [2].
| Evidence Dimension | Cross-receptor binding affinity (Ki) |
| Target Compound Data | Upidosin: α2-AR Ki = 33.3 nM (~100x lower affinity than α1A) |
| Comparator Or Baseline | Broad-spectrum monoamine antagonists: High cross-reactivity with D2 and α2 receptors |
| Quantified Difference | ~100-fold selectivity margin against α2 and D2 receptors |
| Conditions | Recombinant receptor binding assays |
Guarantees high-purity pharmacological readouts by eliminating confounding variables from off-target dopaminergic or presynaptic adrenergic signaling, directly improving purity-linked usability.
Due to its 10- to 50-fold functional uroselectivity (Kb = 2-3 nM in prostate vs. 20-100 nM in aorta), Upidosin is the optimal reference antagonist for ex vivo organ bath experiments [1]. It allows researchers to accurately quantify prostatic and urethral smooth muscle relaxation without the confounding vascular relaxation artifacts typical of non-selective agents [2].
In cell-based screening assays expressing mixed adrenergic receptor populations, Upidosin's >11-fold binding selectivity for α1A over α1B (Ki 0.34 nM vs 3.9 nM) makes it an essential pharmacological blocking tool . Procuring this compound enables the precise isolation of α1A-specific intracellular calcium signaling or ERK1/2 phosphorylation pathways [3].
For in vivo models of benign prostatic hyperplasia (BPH) or lower urinary tract symptoms (LUTS), Upidosin serves as a highly reliable positive control [1]. Its verified lack of significant affinity for α2 and D2 receptors ensures that observed improvements in urodynamic parameters are strictly driven by α1A antagonism, providing a clean baseline for evaluating novel therapeutic candidates .